1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole
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Overview
Description
1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with tryptamine under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization under basic conditions to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated processes and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:
Tryptoline: Known for its anti-HIV and anti-tumor activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Flustramine B: Exhibits muscle relaxant properties.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-23-15-9-6-14(7-10-15)8-11-19-20-17(12-13-21-19)16-4-2-3-5-18(16)22-20/h2-13,22H,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPNKLJOLITVMZ-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC=CC3=C2NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=NC=CC3=C2NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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